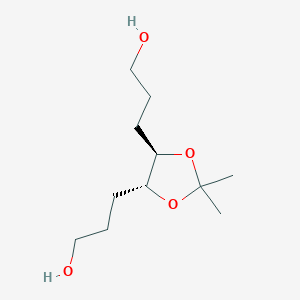![molecular formula C11H12O4 B14273356 Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- CAS No. 130662-46-3](/img/structure/B14273356.png)
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an acetyloxy group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- can be achieved through several methods. One common approach involves the acylation of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzoic acid.
Reduction: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzyl alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetyloxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
3-Methoxybenzaldehyde: Lacks the acetyloxy group, resulting in different chemical properties and uses.
Uniqueness
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its simpler analogs.
Propiedades
Número CAS |
130662-46-3 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2-formyl-6-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-7-10-9(6-12)4-3-5-11(10)14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
DEYQRLHLZVZZRV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C=CC=C1OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

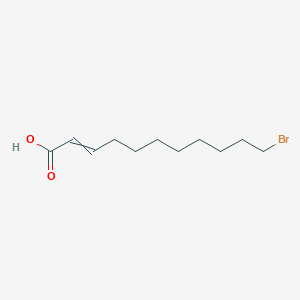
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
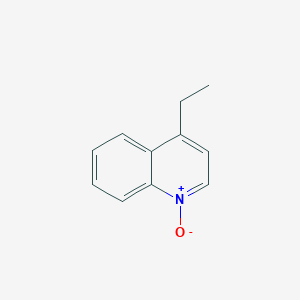
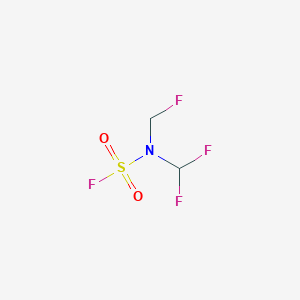
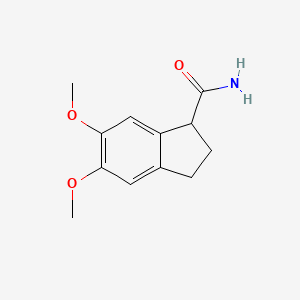

![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
